molecular formula C8H8ClNO2 B2767682 3-(2-Chloropyridin-4-yl)propanoic acid CAS No. 1525856-41-0

3-(2-Chloropyridin-4-yl)propanoic acid

Cat. No.: B2767682
CAS No.: 1525856-41-0
M. Wt: 185.61
InChI Key: YKZNQEUGUIJJGD-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Pyridine (B92270) Carboxylic Acid Derivatives

Pyridine and its derivatives are fundamental building blocks in the development of pharmaceuticals and functional materials. The pyridine ring, an aromatic and electron-deficient heterocycle, can engage in π-π stacking and hydrogen bonding with biological targets, enhancing binding affinity. nih.gov The addition of a carboxylic acid group introduces polarity and the ability to coordinate with metal ions, a valuable characteristic in enzyme inhibition. nih.gov

Halogenation of the pyridine ring further modulates the molecule's properties. Halogens, particularly chlorine, can alter the electronic environment of the scaffold, influencing its reactivity and interaction with biological systems. acs.org This is often attributed to the concept of "halogen bonding," where the halogen atom acts as a Lewis acid, forming non-covalent interactions with electron donors. acs.org This ability to form directed close contacts is a key consideration in medicinal chemistry for designing potent and selective ligands. acs.org The presence of halogen substituents on pyridine carboxylic acid derivatives has been shown to influence their activity, making them versatile scaffolds in drug discovery. nih.gov

Overview of Propanoic Acid Scaffolds in Synthetic Chemistry

Propanoic acid and its derivatives are ubiquitous in both nature and synthetic chemistry. wikipedia.org As a carboxylic acid, it serves as a versatile intermediate in the synthesis of a wide array of compounds, including polymers, pesticides, and pharmaceuticals. wikipedia.org The propanoic acid scaffold provides a three-carbon chain that can be readily functionalized, allowing for the introduction of various pharmacophores and the optimization of molecular properties.

In medicinal chemistry, the propanoic acid moiety is found in numerous approved drugs and investigational candidates. mdpi.comnih.gov Its ability to participate in hydrogen bonding and its biocompatibility make it a favorable component in drug design. mdpi.com Furthermore, the flexibility of the propanoic acid chain can be crucial for achieving the optimal orientation of a molecule within a biological target's binding site.

Research Landscape of 3-(2-Chloropyridin-4-yl)propanoic Acid and Analogues

The research surrounding this compound and its analogues is primarily situated within the realm of synthetic and medicinal chemistry. This compound serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. For instance, analogues of this compound have been investigated for their potential as receptor antagonists and enzyme inhibitors.

While specific, in-depth research articles focusing solely on the biological activity of this compound are not abundant in the public domain, its utility is evident from its inclusion in patent literature and its availability from chemical suppliers as a building block for further synthesis. The combination of the 2-chloropyridine (B119429) and the 4-propanoic acid functionalities presents a unique chemical space for the development of novel compounds.

Below is a table summarizing the key properties of this compound.

PropertyValue
Molecular Formula C8H8ClNO2
Molecular Weight 185.61 g/mol
CAS Number 875653-33-9
Appearance Solid
SMILES C1=CN=C(C=C1CCC(=O)O)Cl
InChI InChI=1S/C8H8ClNO2/c9-7-5-6(3-4-10-7)1-2-8(11)12/h3-5H,1-2H2,(H,11,12)
InChIKey YKZNQEUGUIJJGD-UHFFFAOYSA-N

Note: Some properties are predicted based on the chemical structure. uni.lu

The synthesis of analogues often involves modifications to either the pyridine ring or the propanoic acid side chain. For example, the chlorine atom can be substituted with other functional groups through various cross-coupling reactions. The carboxylic acid group of the propanoic acid moiety can be converted into esters, amides, or other derivatives to explore structure-activity relationships.

The study of related structures provides insight into the potential of this chemical class. For instance, research on 3-(2-aminocarbonylphenyl)propanoic acid analogues has led to the discovery of potent and selective EP3 receptor antagonists. nih.govnih.gov Similarly, derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have demonstrated antimicrobial activity. mdpi.com These examples highlight the therapeutic potential that can be unlocked by using propanoic acid scaffolds as a foundation for drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-chloropyridin-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c9-7-5-6(3-4-10-7)1-2-8(11)12/h3-5H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZNQEUGUIJJGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization of 3 2 Chloropyridin 4 Yl Propanoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone of organic synthesis, offering numerous avenues for derivatization. These transformations are fundamental in the preparation of esters, amides, and other related functional groups, which are prevalent in pharmaceuticals and materials science.

Esterification of 3-(2-chloropyridin-4-yl)propanoic acid can be readily achieved through several standard methods. The classic Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, is a common approach. The reaction proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the alcohol.

Alternatively, milder conditions can be employed to avoid potential side reactions on the sensitive chloropyridine ring. Coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), facilitate ester formation at room temperature. These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily displaced by the alcohol.

The reverse reaction, ester hydrolysis, can be accomplished under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide. This process is irreversible as the resulting carboxylate salt is deprotonated and thus unreactive towards the alcohol. Acid-catalyzed hydrolysis is an equilibrium-driven process and is the microscopic reverse of the Fischer esterification.

Reaction Reagents and Conditions Product Type
Fischer EsterificationAlcohol (e.g., Methanol (B129727), Ethanol), conc. H₂SO₄ or HCl (cat.), heatAlkyl 3-(2-chloropyridin-4-yl)propanoate
DCC/DMAP CouplingAlcohol, DCC, DMAP (cat.), Dichloromethane (B109758), room temp.Alkyl 3-(2-chloropyridin-4-yl)propanoate
Basic HydrolysisAqueous NaOH or KOH, heatSodium or Potassium 3-(2-chloropyridin-4-yl)propanoate
Acidic HydrolysisAqueous HCl or H₂SO₄, heatThis compound

The synthesis of amides from this compound is a critical transformation for the development of new bioactive molecules. Similar to esterification, amide bond formation often requires the activation of the carboxylic acid. The use of peptide coupling reagents is the most prevalent method. Reagents such as carbodiimides (DCC, EDC), or more advanced phosphonium-based (e.g., BOP, PyBOP) and uronium-based (e.g., HBTU, HATU) reagents, are highly effective. These reactions are typically performed in aprotic solvents like dichloromethane or dimethylformamide. The process involves the formation of a reactive activated ester or a symmetrical anhydride, which is then subjected to nucleophilic attack by a primary or secondary amine. The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can suppress side reactions and minimize racemization if chiral amines are used.

A more direct, though often more forcing, method involves the conversion of the carboxylic acid to an acyl chloride. Treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) yields the highly reactive 3-(2-chloropyridin-4-yl)propanoyl chloride. This intermediate reacts rapidly with a wide range of amines to afford the corresponding amides in high yield.

Coupling Reagent Typical Conditions Amine Substrate
EDC/HOBtAmine, EDC, HOBt, DMF, 0 °C to room temp.Primary or Secondary Amines
HATUAmine, HATU, DIPEA, DMF, room temp.Primary or Secondary Amines
Thionyl Chloride1. SOCl₂, heat; 2. Amine, base (e.g., Triethylamine)Primary or Secondary Amines

The carboxylic acid moiety of this compound can be reduced to the corresponding primary alcohol, 3-(2-chloropyridin-4-yl)propan-1-ol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) is highly effective. Borane-THF complex (BH₃·THF) is another common reagent that offers a milder alternative and can sometimes provide better chemoselectivity.

The carboxyl group can also be a precursor for other functionalities. For instance, in the Curtius rearrangement, the carboxylic acid is first converted to an acyl azide, typically via the acyl chloride or a mixed anhydride, which then undergoes thermal or photochemical rearrangement to an isocyanate. The isocyanate can be trapped with various nucleophiles to yield amines, carbamates, or ureas.

Transformations of the 2-Chloropyridine (B119429) Substituent

The 2-chloro substituent on the pyridine (B92270) ring is a key handle for further molecular elaboration. Its reactivity is dictated by the electron-deficient nature of the pyridine ring, which makes it susceptible to nucleophilic aromatic substitution and a suitable partner in various metal-catalyzed cross-coupling reactions.

The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nitrogen atom in the ring. A wide variety of nucleophiles can displace the chloride, leading to a diverse array of substituted pyridines.

Common nucleophiles include alkoxides, phenoxides, thiophenoxides, and amines. For example, reaction with sodium methoxide (B1231860) in methanol at elevated temperatures will yield the 2-methoxy-4-yl derivative. Similarly, treatment with primary or secondary amines, often in the presence of a base and sometimes at high temperatures, leads to the formation of 2-aminopyridine (B139424) derivatives. The propanoic acid side chain may need to be protected, for instance as an ester, to prevent unwanted side reactions under basic conditions.

Nucleophile Typical Conditions Product
Alkoxides (e.g., NaOMe)Corresponding alcohol (e.g., MeOH), heat3-(2-Alkoxypyridin-4-yl)propanoic acid derivative
Amines (e.g., RNH₂)High temperature, or with a base (e.g., K₂CO₃) in a polar aprotic solvent3-(2-(Alkylamino)pyridin-4-yl)propanoic acid derivative
Thiols (e.g., RSH)Base (e.g., NaH) in a polar aprotic solvent (e.g., DMF)3-(2-(Alkylthio)pyridin-4-yl)propanoic acid derivative

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and the 2-chloropyridine moiety of the title compound is an excellent substrate for these transformations. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 2-chloropyridine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This is a powerful method for forming biaryl structures or for introducing alkyl or vinyl groups at the 2-position. A variety of palladium catalysts, such as Pd(PPh₃)₄ or those generated in situ from a palladium precursor (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand (e.g., SPhos, XPhos), can be used.

Buchwald-Hartwig Amination: This is a palladium-catalyzed method for the formation of carbon-nitrogen bonds. It allows for the coupling of the 2-chloropyridine with a wide range of primary and secondary amines under relatively mild conditions, often providing a more general and efficient alternative to traditional SNAr amination. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base (e.g., NaOt-Bu or Cs₂CO₃).

Heck Coupling: The Heck reaction facilitates the formation of a carbon-carbon bond between the 2-chloropyridine and an alkene. This reaction is catalyzed by a palladium complex and typically requires a base. It is a valuable method for the synthesis of substituted styrenes and other vinylpyridines.

Sonogashira Coupling: This reaction enables the coupling of the 2-chloropyridine with a terminal alkyne. It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, leading to the formation of 2-alkynylpyridine derivatives.

Coupling Reaction Coupling Partner Typical Catalyst System Product Type
Suzuki-MiyauraBoronic acid (RB(OH)₂)Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)3-(2-Aryl/Alkylpyridin-4-yl)propanoic acid derivative
Buchwald-HartwigAmine (R₂NH)Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOt-Bu)3-(2-(Amino)pyridin-4-yl)propanoic acid derivative
HeckAlkene (R-CH=CH₂)Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., P(o-tolyl)₃), Base3-(2-(Vinyl)pyridin-4-yl)propanoic acid derivative
SonogashiraTerminal Alkyne (R-C≡CH)Pd catalyst, Cu(I) co-catalyst (e.g., CuI), Base3-(2-(Alkynyl)pyridin-4-yl)propanoic acid derivative

Ring Modification and Heterocyclic Annulation Strategies

The 2-chloro-substituted pyridine ring of this compound is a key handle for introducing structural diversity through various cross-coupling reactions. The electron-deficient nature of the pyridine ring, further activated by the chloro substituent, makes the C2 position susceptible to palladium-catalyzed reactions.

Palladium-Catalyzed Cross-Coupling Reactions:

Several palladium-catalyzed cross-coupling reactions are instrumental in modifying the pyridine core. These reactions offer a powerful means to form new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki coupling reaction, which pairs an organoboron compound with an organic halide, is a highly effective method for creating biaryl structures. In the context of 2-chloropyridines, this reaction can be used to introduce a variety of aryl and heteroaryl substituents at the C2 position. While aryl chlorides are generally less reactive than their bromide or iodide counterparts, the activated nature of 2-chloropyridines facilitates this transformation. Studies have shown that 2-chloropyridines can successfully undergo Suzuki coupling with arylboronic acids in the presence of a palladium catalyst such as Pd(PPh₃)₄, yielding 2-arylpyridines in good to excellent yields. rsc.org This approach allows for the synthesis of a diverse library of derivatives of this compound with varied electronic and steric properties conferred by the newly introduced aromatic ring.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for introducing alkynyl moieties onto the pyridine ring. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. uni-kiel.de The resulting 2-alkynylpyridine derivatives are valuable intermediates that can undergo further transformations, such as cyclization reactions to form fused heterocyclic systems. For instance, 2-amino-3-alkynyl pyridines are important precursors for the synthesis of indole (B1671886) and quinoline (B57606) heterocyclic compounds. medchemexpress.com

Buchwald-Hartwig Amination: This reaction provides a direct route to synthesize aryl amines from aryl halides. For 2-chloropyridines, the Buchwald-Hartwig amination allows for the introduction of a wide range of primary and secondary amines at the C2 position. peptide.com This transformation is crucial for accessing 2-aminopyridine derivatives, which are key precursors for the synthesis of fused heterocyclic systems like pyridopyrimidines. The reaction generally requires a palladium catalyst and a suitable phosphine ligand. rsc.org

Heterocyclic Annulation Strategies:

The functional groups introduced via cross-coupling reactions can be further utilized to construct fused heterocyclic rings onto the pyridine core.

A prominent strategy involves the initial conversion of the 2-chloro group to a 2-amino group via Buchwald-Hartwig amination. The resulting 2-aminopyridine derivative can then undergo cyclocondensation reactions with various reagents to form fused pyrimidine (B1678525) rings. For example, reaction with β-ketoesters or α,β-unsaturated carbonyl compounds can lead to the formation of pyridopyrimidinone systems. nih.gov The propanoic acid side chain can either be carried through the reaction sequence or be protected and deprotected as needed.

Another potential annulation strategy could involve the conversion of the 2-chloro group to a 2-mercapto group. The resulting pyridinethione could then be used in reactions to form fused thiazole (B1198619) or thiadiazole rings.

The following table summarizes the key cross-coupling reactions applicable to the modification of the 2-chloropyridine ring:

Reaction NameReagentsProduct TypePotential for Annulation
Suzuki CouplingArylboronic acid, Pd catalyst, Base2-ArylpyridineFurther functionalization of the introduced aryl group can lead to cyclization.
Sonogashira CouplingTerminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base2-AlkynylpyridineIntramolecular cyclization of the alkyne with other functional groups.
Buchwald-Hartwig AminationPrimary or secondary amine, Pd catalyst, Ligand, Base2-AminopyridineKey intermediate for the synthesis of fused pyrimidines (pyridopyrimidines).

Diversification through Functionalization and Scaffold Modification

Introduction of Additional Functional Groups

Beyond the modification of the chloro-substituent, the inherent reactivity of the pyridine ring and the carboxylic acid side chain allows for the introduction of a variety of other functional groups. These functionalizations can be used to fine-tune the physicochemical properties of the molecule or to provide handles for further derivatization.

The carboxylic acid group of the propanoic acid side chain is a versatile functional group that can be readily converted into a range of other functionalities. Standard organic transformations can be employed to synthesize amides, esters, and other carboxylic acid derivatives.

Amide Formation: The carboxylic acid can be coupled with a wide array of primary and secondary amines to form the corresponding amides. This reaction is typically facilitated by standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or newer reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). uni-kiel.de This approach allows for the introduction of diverse substituents with varying steric and electronic properties.

Esterification: Reaction of the carboxylic acid with alcohols under acidic conditions or using coupling agents can yield the corresponding esters. This modification can alter the polarity and solubility of the parent molecule.

The pyridine ring itself can also be functionalized. For instance, electrophilic aromatic substitution reactions can potentially introduce substituents at other positions on the ring, although the presence of the deactivating chloro and carboxylic acid groups would influence the regioselectivity of such reactions.

Synthesis of Conjugates and Polymeric Precursors

The bifunctional nature of this compound makes it an attractive building block for the synthesis of more complex molecular architectures, including bioconjugates and polymeric materials.

Synthesis of Conjugates:

The carboxylic acid functionality provides a convenient point of attachment for conjugation to other molecules, such as peptides, biomolecules, or reporter groups. Standard amide bond formation protocols, as mentioned previously, can be employed to link the molecule to the N-terminus or a lysine (B10760008) side chain of a peptide. uni-kiel.de Such conjugates could be of interest in various fields, including medicinal chemistry and chemical biology.

Furthermore, the pyridine nitrogen can be alkylated to form pyridinium (B92312) salts, which could be utilized in bioconjugation strategies. cmu.edu

Synthesis of Polymeric Precursors:

This compound can be modified to create monomers suitable for polymerization. A common strategy involves the introduction of a polymerizable group, such as a vinyl or acryloyl moiety.

Atom Transfer Radical Polymerization (ATRP): One approach is to introduce a vinyl group onto the pyridine ring, for example, through a Stille or Suzuki coupling reaction. The resulting vinylpyridine derivative could then serve as a monomer for controlled radical polymerization techniques like ATRP. The polymerization of vinylpyridines has been shown to be achievable using copper-based catalysts, leading to well-defined polymers. cmu.eduacs.org The propanoic acid side chain would either need to be protected during polymerization or could potentially influence the polymerization process.

The following table outlines potential strategies for the synthesis of conjugates and polymeric precursors:

ApplicationModification StrategyKey ReactionsResulting Structure
Peptide ConjugationActivation of the carboxylic acid and coupling with an amine group on the peptide.Amide bond formation (e.g., using EDC, HOBt).A 3-(2-chloropyridin-4-yl)propanoyl moiety attached to a peptide.
Polymeric Precursor SynthesisIntroduction of a vinyl group onto the pyridine ring.Palladium-catalyzed cross-coupling (e.g., Stille or Suzuki coupling).A vinylpyridine monomer with a propanoic acid side chain.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum of 3-(2-Chloropyridin-4-yl)propanoic acid provides critical information about the number and environment of hydrogen atoms. The spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the propanoic acid chain.

The acidic proton of the carboxylic acid group (-COOH) is typically observed as a broad singlet in the far downfield region of the spectrum, usually between 10.0 and 12.0 ppm. libretexts.orgdocbrown.infonagwa.com This significant downfield shift is due to the deshielding effect of the electronegative oxygen atoms and hydrogen bonding. libretexts.org

The protons on the propanoic acid side chain are expected to appear as two distinct signals, each integrating to two protons. These signals would present as triplets due to spin-spin coupling with their adjacent methylene (B1212753) neighbors (n+1 rule). The CH₂ group adjacent to the carboxylic acid (α-position) is anticipated to resonate at approximately 2.5-3.0 ppm, while the CH₂ group attached to the pyridine ring (β-position) would appear slightly further downfield, likely in the 3.0-3.5 ppm range, due to the electron-withdrawing nature of the aromatic ring. libretexts.orgdocbrown.info

The pyridine ring itself has three aromatic protons. The proton at the C-5 position is expected to be a doublet, while the proton at the C-3 position would likely appear as a singlet or a narrowly split doublet. The proton at the C-6 position, being adjacent to the nitrogen, would be the most deshielded of the ring protons and appear as a doublet. These aromatic signals are typically found between 7.0 and 8.5 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-COOH10.0 - 12.0Broad Singlet1HN/A
Pyridine H-6~8.3Doublet1H~5.0
Pyridine H-3~7.4Singlet1HN/A
Pyridine H-5~7.2Doublet1H~5.0
-CH₂- (β to COOH)3.0 - 3.5Triplet2H~7.5
-CH₂- (α to COOH)2.5 - 3.0Triplet2H~7.5

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to the eight unique carbon atoms in the structure.

The carbonyl carbon (-C=O) of the carboxylic acid is the most deshielded, typically appearing in the range of 170-180 ppm. libretexts.org The carbons of the pyridine ring are found in the aromatic region (120-160 ppm). The carbon atom bonded to the chlorine (C-2) is expected to be significantly downfield, around 150 ppm. testbook.com The carbon atom to which the propanoic acid chain is attached (C-4) would also be in this region, followed by the other ring carbons (C-3, C-5, C-6). The two aliphatic carbons from the propanoic acid chain would appear in the upfield region, typically between 30 and 40 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-COOH170 - 180
Pyridine C-2~151
Pyridine C-4~150
Pyridine C-6~149
Pyridine C-5~125
Pyridine C-3~122
-CH₂- (α to COOH)35 - 40
-CH₂- (β to COOH)30 - 35

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a COSY spectrum would show a cross-peak between the signals of the two methylene groups in the propanoic acid chain, confirming their connectivity. It would also show a correlation between the H-5 and H-6 protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal for all C-H bonds in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connections across quaternary (non-protonated) carbons. For instance, HMBC would show correlations from the β-CH₂ protons to the C-3, C-4, and C-5 carbons of the pyridine ring, confirming the attachment point of the side chain. It would also show correlations from the α-CH₂ protons to the carbonyl carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns. The monoisotopic mass of this compound is 185.02435 Da.

The mass spectrum would show a molecular ion peak [M]⁺ at m/z 185. Due to the natural abundance of the ³⁷Cl isotope, a characteristic [M+2]⁺ peak at m/z 187 would also be observed, with an intensity of approximately one-third that of the molecular ion peak.

Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH) to give a peak at [M-17]⁺ (m/z 168), and the loss of the entire carboxyl group (-COOH) to give a peak at [M-45]⁺ (m/z 140). libretexts.orglibretexts.org Another likely fragmentation is the cleavage of the bond between the α and β carbons of the side chain, which would generate a stable tropylium-like ion corresponding to the 2-chloropyridin-4-ylmethyl cation.

Table 3: Predicted Mass Spectrometry Fragmentation Data

m/zPredicted Ion StructureNotes
187[C₈H₈³⁷ClNO₂]⁺Isotope peak for [M]⁺
185[C₈H₈³⁵ClNO₂]⁺Molecular Ion [M]⁺
168[M - OH]⁺Loss of hydroxyl radical
140[M - COOH]⁺Loss of carboxyl group
126[C₆H₅ClN]⁺Cleavage of the propanoic acid side chain

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would be dominated by the characteristic absorptions of the carboxylic acid group. A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which corresponds to the O-H stretching vibration, broadened by hydrogen bonding. docbrown.infolibretexts.org Overlapping this broad band would be the C-H stretching vibrations of the alkyl chain and the aromatic ring.

A very strong and sharp absorption peak is expected around 1700-1725 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the carboxylic acid. docbrown.infoquimicaorganica.org Other significant bands would include C-O stretching and O-H bending vibrations from the acid group, as well as C=C and C=N stretching vibrations from the pyridine ring in the 1400-1600 cm⁻¹ region. libretexts.org The C-Cl stretch would likely appear in the fingerprint region, below 800 cm⁻¹.

Table 4: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500 - 3300O-H StretchCarboxylic Acid
2850 - 3000C-H StretchAlkyl
3000 - 3100C-H StretchAromatic
1700 - 1725C=O StretchCarboxylic Acid
1400 - 1600C=C / C=N StretchPyridine Ring
1210 - 1320C-O StretchCarboxylic Acid
~920O-H BendCarboxylic Acid

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods determine the connectivity and relative arrangement of atoms, X-ray crystallography provides the precise three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing exact bond lengths, bond angles, and intermolecular interactions.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in analytical chemistry, indispensable for the characterization of novel chemical compounds. This process determines the mass percentages of the elements (primarily carbon, hydrogen, nitrogen, and heteroatoms) within a sample. For a newly synthesized compound like this compound, elemental analysis serves as a fundamental proof of its elemental composition and purity. The technique provides a quantitative validation of the empirical formula, which, when combined with molecular weight data from mass spectrometry, confirms the molecular formula.

The procedure typically involves the high-temperature combustion of a precisely weighed sample. The resulting combustion gases are then separated and quantified to determine the percentage of each element. The experimentally determined percentages are then compared against the theoretical values calculated from the compound's proposed molecular formula.

For this compound, the molecular formula is C₈H₈ClNO₂. uni.lu Based on this formula, the theoretical elemental composition has been calculated.

Table 1: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Mass ( g/mol ) Percentage (%)
Carbon C 12.011 8 96.088 51.77
Hydrogen H 1.008 8 8.064 4.34
Chlorine Cl 35.453 1 35.453 19.10
Nitrogen N 14.007 1 14.007 7.55
Oxygen O 15.999 2 31.998 17.24

| Total | | | | 185.61 | 100.00 |

In practice, the results from an experimental elemental analysis are considered acceptable if they fall within a narrow margin of error from the calculated theoretical values. According to guidelines set by many scientific journals, a deviation of up to ±0.4% is generally accepted as confirmation of a compound's purity and assigned structure. nih.gov Therefore, a purified sample of this compound would be expected to yield experimental values closely corresponding to the percentages outlined in Table 1, thereby verifying its elemental integrity.

Computational and Theoretical Investigations of 3 2 Chloropyridin 4 Yl Propanoic Acid and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are foundational in computational chemistry, used to determine the electronic structure and properties of molecules. These methods are broadly categorized into semi-empirical, ab initio, and Density Functional Theory (DFT) approaches. nih.govwikipedia.org

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.govresearchgate.net For a molecule like 3-(2-Chloropyridin-4-yl)propanoic acid, DFT calculations would typically be performed using a basis set such as 6-311G(d,p) to optimize the molecular geometry and compute various electronic properties. researchgate.netuctm.edu

Key parameters derived from DFT studies help in understanding a molecule's reactivity:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. mahendrapublications.com

Molecular Electrostatic Potential (MESP): MESP maps illustrate the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting intermolecular interactions. mahendrapublications.com

Studies on various pyridine (B92270) derivatives have successfully used DFT to correlate these computed parameters with experimental findings, such as predicting nucleophilicity or potential as corrosion inhibitors. researchgate.netias.ac.in

Ab Initio Calculations for Molecular Properties and Energetics

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF) are a starting point, though more advanced techniques are often required for higher accuracy. These calculations can be used to determine a molecule's geometry, vibrational frequencies, and thermochemical properties like enthalpy and Gibbs free energy. While computationally more demanding than DFT, they provide a fundamental understanding of molecular energetics.

Conformational Analysis and Stereochemical Prediction

Most molecules are not rigid and can exist in various spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and the energy barriers between them. For this compound, rotation around the single bonds of the propanoic acid chain would be the primary source of conformational flexibility. Computational methods can systematically scan these rotational angles to map the potential energy surface and identify low-energy conformers. This information is critical as the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a binding site.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum calculations often focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how their positions and velocities change.

For this compound, an MD simulation would typically place the molecule in a simulated solvent (like water) to mimic physiological conditions. The simulation would reveal:

Conformational Landscapes: How the molecule explores different shapes and conformations in solution.

Flexibility: Identifying which parts of the molecule are rigid and which are flexible.

Solvent Interactions: How the molecule interacts with surrounding solvent molecules through hydrogen bonds or other non-covalent forces.

This technique is essential for understanding how a flexible molecule behaves in a real-world environment and how its shape might change upon approaching a biological target.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as our compound) when bound to a second molecule (a receptor, typically a protein). nih.govnih.gov This method is fundamental in drug discovery for predicting how a potential drug might interact with its biological target.

Prediction of Binding Affinities and Interaction Modes

In a typical docking study, the 3D structure of a target protein is obtained from a database like the Protein Data Bank. The this compound molecule would then be computationally "docked" into the protein's active site. The simulation would:

Predict Binding Poses: Generate multiple possible binding orientations of the ligand within the active site.

Score Binding Affinity: Each pose is assigned a score (e.g., in kcal/mol) that estimates the binding affinity. Lower scores typically indicate a more favorable interaction. mahendrapublications.com

Identify Key Interactions: The simulation reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, or pi-stacking, between the ligand and amino acid residues in the protein's active site.

Molecular docking studies on various 2-chloropyridine (B119429) derivatives have been used to determine probable binding models with targets like telomerase, providing insights into their potential as antitumor agents. nih.govnih.govbohrium.comresearchgate.net

Identification of Potential Biological Targets

Computational and theoretical investigations play a pivotal role in modern drug discovery by identifying and validating potential biological targets for therapeutic agents. In the case of this compound and its derivatives, in silico studies, particularly molecular docking and virtual screening, have been instrumental in predicting their interactions with various enzymes and proteins. These computational approaches allow for the rapid assessment of binding affinities and interaction modes, thereby prioritizing compounds for further experimental validation. The following research findings highlight the identification of potential biological targets for derivatives containing the core scaffolds of this compound, such as 2-chloropyridine and propanoic acid.

Detailed Research Findings

Telomerase Inhibition by 2-Chloropyridine Derivatives:

A study focusing on 2-chloropyridine derivatives bearing a 1,3,4-oxadiazole (B1194373) moiety identified human telomerase as a potential biological target. nih.gov Telomerase is a ribonucleoprotein enzyme that is crucial for maintaining telomere length and is often overexpressed in cancer cells, making it a significant target for anticancer drug development. Molecular docking simulations were performed to understand the binding interaction between a potent 2-chloropyridine derivative (compound 6o) and the active site of telomerase (PDB ID: 3DU6). nih.gov The computational analysis revealed a probable binding model, suggesting that derivatives of 2-chloropyridine could act as inhibitors of this key enzyme. nih.gov

Metabolic Enzyme Targeting by Propanoic Acid Analogs:

In silico investigations of 3-bromopyruvate (B3434600), a derivative of propanoic acid, have explored its interaction with key metabolic enzymes. plos.org Altered metabolism is a hallmark of cancer, and targeting metabolic pathways is a promising therapeutic strategy. Molecular docking studies were conducted to analyze the binding of 3-bromopyruvate and its analogs to enzymes in the glycolysis and TCA cycle pathways. plos.org The results indicated that these compounds have the potential to bind to and inhibit multiple metabolic enzymes, suggesting that derivatives of propanoic acid could be explored for their anticancer activities by targeting cellular bioenergetics. plos.org

Inhibition of SARS-CoV-2 Main Protease by Pyridine Scaffolds:

Derivatives of pyridine have been investigated as potential inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. mdpi.com A study involving thiazole-clubbed pyridine scaffolds used molecular docking to evaluate their binding affinity to the active site of Mpro (PDB ID: 6LU7). mdpi.com The computational results demonstrated that these pyridine derivatives could fit well within the binding site of the protease, interacting with key amino acid residues. This suggests that the pyridine scaffold, a core component of this compound, could be a starting point for designing inhibitors against viral proteases. mdpi.com

Dipeptidyl Peptidase IV (DPP IV) Inhibition by Pyridine-3-Carboxylic Acid Analogs:

Computational studies have also explored derivatives of pyridine-3-carboxylic acid as potential inhibitors of Dipeptidyl peptidase IV (DPP IV). bohrium.com DPP IV is a therapeutic target for type 2 diabetes as it is involved in glucose metabolism. Molecular docking and dynamic simulations were used to assess the binding affinity of these pyridine analogs to the DPP IV protein (PDB ID: 6B1E). bohrium.com The findings indicated that certain derivatives possessed a strong binding affinity for the target protein, suggesting that the pyridine nucleus could be a valuable scaffold for developing novel DPP IV inhibitors. bohrium.com

The table below summarizes the identified potential biological targets for derivatives containing the core structures of this compound, based on computational studies.

Table 1: Potential Biological Targets Identified Through Computational Studies

Target Enzyme/Protein PDB ID Compound Class Investigated Computational Method Potential Therapeutic Area
Telomerase 3DU6 2-Chloropyridine derivatives Molecular Docking Cancer
Metabolic Enzymes (Glycolysis & TCA Cycle) Not specified 3-Bromopyruvate (Propanoic acid derivative) Molecular Docking Cancer
SARS-CoV-2 Main Protease (Mpro) 6LU7 Thiazole-clubbed Pyridine scaffolds Molecular Docking Antiviral (COVID-19)
Dipeptidyl Peptidase IV (DPP IV) 6B1E Pyridine-3-carboxylic acid analogs Molecular Docking & MD Simulations Type 2 Diabetes

Exploration of Biological Activities of Derived Compounds

Antimicrobial Activity Studies

While research into the antimicrobial properties of various propanoic acid derivatives is extensive, nih.govresearchgate.netmdpi.commdpi.com specific data on the antibacterial and antifungal spectrum of compounds derived from 3-(2-Chloropyridin-4-yl)propanoic acid are not available. Studies on other chlorinated phenylpropanoic acids have demonstrated antimicrobial effects, but these are not directly applicable. nih.gov

Antibacterial Spectrum and Potency Assessment

No information was found regarding the antibacterial activity of derivatives of this compound.

Antifungal Efficacy Evaluation

No information was found concerning the antifungal efficacy of derivatives of this compound.

Antiproliferative and Anti-tumorigenic Research (Cell-Line Based)

The antiproliferative effects of numerous propanoic acid derivatives have been evaluated against various cancer cell lines. mdpi.comnih.gov However, research specifically investigating the anticancer potential of derivatives from the this compound backbone is absent from the available literature.

Inhibition of Cellular Proliferation in Cancer Cell Lines

There are no specific studies available on the inhibition of cancer cell proliferation by derivatives of this compound.

Studies on Specific Enzyme Inhibition (e.g., SHP2, BRAF, MEK kinases)

Investigations into kinase inhibitors are a prominent area of cancer research. nih.govnih.gov There is extensive literature on various heterocyclic compounds as inhibitors of enzymes like SHP2, nih.govnih.gov BRAF, mdpi.com and MEK. However, no studies were identified that specifically assess derivatives of this compound as inhibitors of these or other kinases.

Plant Growth Regulating Effects

No studies detailing the effects of compounds derived from this compound on plant growth have been identified in the available literature. Consequently, no data on their efficacy as plant growth regulators, such as auxins, cytokinins, gibberellins, or abscisic acid analogs, can be presented.

Mechanistic Investigations of Biological Activities

There is no available research on the mechanistic investigations into the biological activities of compounds derived from this compound. Information regarding their mode of action, interaction with cellular targets, or effects on biochemical pathways is not present in the scientific literature.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The advancement of green chemistry principles is crucial for the environmentally benign and economically viable production of 3-(2-chloropyridin-4-yl)propanoic acid and its derivatives. Future research should prioritize the development of synthetic pathways that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising avenue is the exploration of microwave-assisted organic synthesis (MAOS) . This technique has the potential to significantly shorten reaction times, increase product yields, and reduce the use of hazardous solvents compared to conventional heating methods. Another key area is the development of multicomponent reactions (MCRs) , which offer a highly efficient approach to constructing complex molecules in a single step from three or more starting materials. This atom-economical approach aligns perfectly with the tenets of green chemistry.

Furthermore, the application of biocatalysis presents an exciting frontier. Utilizing enzymes or whole-cell systems to catalyze specific steps in the synthesis can lead to highly selective transformations under mild reaction conditions, often in aqueous media. Research into identifying and engineering robust enzymes for the specific transformations required in the synthesis of chloropyridine carboxylic acids could revolutionize their production. The development of sustainable routes from biomass-derived feedstocks is another long-term goal that would significantly enhance the green credentials of this important chemical building block.

Green Chemistry ApproachPotential Advantages
Microwave-Assisted SynthesisReduced reaction times, higher yields, less solvent usage.
Multicomponent ReactionsHigh atom economy, reduced waste, simplified purification.
BiocatalysisHigh selectivity, mild reaction conditions, use of renewable catalysts.
Flow ChemistryImproved safety, scalability, and process control.

Rational Design and Synthesis of Advanced Derivatives with Tuned Bioactivity

The structural scaffold of this compound offers significant opportunities for the rational design of novel derivatives with tailored biological activities. By systematically modifying the pyridine (B92270) ring, the propanoic acid side chain, and the chlorine substituent, researchers can fine-tune the molecule's physicochemical properties to optimize its interaction with specific biological targets.

Structure-Activity Relationship (SAR) studies will be pivotal in this endeavor. By synthesizing a library of analogues with systematic structural variations and evaluating their biological activity, researchers can identify key pharmacophoric features and understand how different functional groups influence potency and selectivity. For instance, replacing the chlorine atom with other halogens or functional groups could modulate the electronic properties and binding interactions of the molecule. Similarly, derivatization of the carboxylic acid group to esters, amides, or other bioisosteres can impact the compound's polarity, membrane permeability, and metabolic stability.

The design of hybrid molecules, where the this compound moiety is combined with other known pharmacophores, is another promising strategy. This approach can lead to the development of multifunctional molecules with dual or synergistic biological activities, potentially addressing complex diseases with a single therapeutic agent.

Integration of Advanced Computational Approaches for Structure-Activity Relationship Elucidation

To accelerate the drug discovery and development process, the integration of advanced computational methods is indispensable. These in silico techniques can provide valuable insights into the molecular interactions governing the biological activity of this compound derivatives, thereby guiding the rational design of more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to correlate the structural features of a series of compounds with their biological activities. By developing robust QSAR models, it is possible to predict the activity of virtual compounds before their synthesis, thus prioritizing the most promising candidates for experimental evaluation.

Molecular docking simulations can be used to predict the binding mode and affinity of the designed derivatives within the active site of a specific biological target. This information is crucial for understanding the molecular basis of activity and for designing modifications that can enhance binding interactions. Furthermore, molecular dynamics (MD) simulations can provide a dynamic picture of the ligand-receptor complex, offering insights into the stability of the binding and the conformational changes that may occur upon ligand binding.

In addition to predicting biological activity, computational tools can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives. Early assessment of these properties can help to identify and mitigate potential liabilities, reducing the attrition rate of drug candidates in later stages of development.

Computational MethodApplication in Drug Design
QSARPredicting biological activity of virtual compounds.
Molecular DockingPredicting binding modes and affinities to biological targets.
Molecular DynamicsSimulating the dynamic behavior of ligand-receptor complexes.
ADMET PredictionAssessing drug-like properties and potential toxicity.

Expanding Applications in Emerging Chemical Technologies and Interdisciplinary Research

Beyond its established role as a building block in medicinal chemistry, this compound and its derivatives hold potential for applications in a range of emerging chemical technologies and interdisciplinary research areas.

In the field of materials science , the pyridine moiety can be exploited for its coordinating properties to create novel metal-organic frameworks (MOFs) or coordination polymers. These materials could have applications in gas storage, catalysis, and sensing. The functionalizability of the propanoic acid side chain also offers opportunities for creating novel polymers with tailored properties.

In agrochemical research , the chloropyridine scaffold is a well-known feature in many pesticides. chemimpex.com Further investigation into the herbicidal or insecticidal properties of novel derivatives of this compound could lead to the development of new crop protection agents. chemimpex.com

The unique electronic properties of the chloropyridine ring also suggest potential applications in the development of organic functional materials , such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to tune the electronic properties through derivatization makes this scaffold an attractive target for materials chemists.

Furthermore, the development of functionalized derivatives could open up new avenues in catalysis , where the pyridine nitrogen can act as a ligand for transition metal catalysts, and the carboxylic acid can provide a secondary interaction site or act as an internal base.

Q & A

Q. What are the recommended synthetic routes for 3-(2-Chloropyridin-4-yl)propanoic acid, and what critical parameters influence reaction efficiency?

  • Methodological Answer: The synthesis typically involves coupling 2-chloropyridine derivatives with propanoic acid precursors. Key steps include:
  • Nucleophilic substitution : Reacting 2-chloro-4-iodopyridine with a malonic acid derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the pyridinylpropanoic acid backbone.
  • Acid hydrolysis : Cleaving ester intermediates (e.g., methyl or ethyl esters) to yield the free carboxylic acid.
  • Critical parameters : Temperature control (70–90°C), inert atmosphere (N₂/Ar) to prevent oxidation, and stoichiometric ratios (1:1.2 molar ratio of pyridine derivative to malonate) to minimize side products .

Q. How can researchers confirm the structural integrity of synthesized this compound?

  • Methodological Answer: Use a combination of analytical techniques:
  • NMR spectroscopy : 1^1H and 13^{13}C NMR to verify proton environments (e.g., aromatic protons at δ 7.8–8.2 ppm for the pyridine ring) and carbon connectivity.
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 200.0525 for C₈H₆ClNO₂).
  • Infrared spectroscopy (IR) : Detect characteristic carbonyl (C=O) stretching at ~1700 cm⁻¹ and pyridine ring vibrations at ~1600 cm⁻¹ .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer: Adhere to OSHA standards (29 CFR 1910.1020) and implement:
  • Engineering controls : Use fume hoods for weighing or reactions to limit aerosol exposure.
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Spill management : Absorb with inert materials (e.g., sand) and dispose in sealed containers.
  • Emergency response : Flush eyes/skin with water for 15 minutes and seek medical evaluation for persistent irritation .

Advanced Research Questions

Q. How can solvent selection and reaction stoichiometry be optimized to improve yields of this compound?

  • Methodological Answer: Conduct a Design of Experiments (DoE) approach:
  • Solvent screening : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to assess reaction rates. DMF enhances nucleophilicity but may require post-reaction purification.
  • Stoichiometric optimization : Vary the molar ratio of 2-chloropyridine to malonate (1:1 to 1:1.5) and monitor yield via HPLC.
  • Real-time monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust parameters dynamically .

Q. What strategies resolve discrepancies between computational predictions and experimental data in the compound’s reactivity?

  • Methodological Answer: Address contradictions using:
  • Density Functional Theory (DFT) : Recalculate energy barriers for key steps (e.g., hydrolysis) with solvent models (e.g., PCM for DMF).
  • Isotopic labeling : Introduce 13^{13}C or 15^{15}N isotopes to trace reaction pathways and validate intermediates.
  • Kinetic studies : Compare computed activation energies with experimental Arrhenius plots to identify unaccounted steric/electronic effects .

Q. What analytical techniques differentiate between polymorphic forms or hydrate states of the compound?

  • Methodological Answer: Combine:
  • X-ray diffraction (XRD) : Resolve crystal lattice variations (e.g., monoclinic vs. orthorhombic).
  • Thermogravimetric analysis (TGA) : Detect hydrate loss (e.g., ~5% weight loss at 100°C for monohydrate).
  • Dynamic vapor sorption (DVS) : Measure hygroscopicity under controlled humidity (10–90% RH) to assess stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.